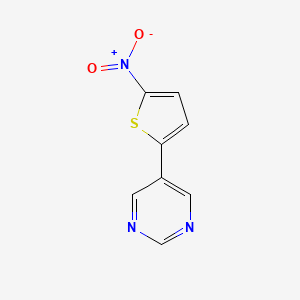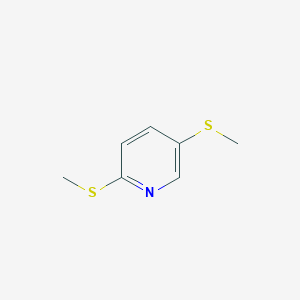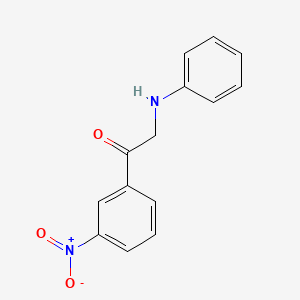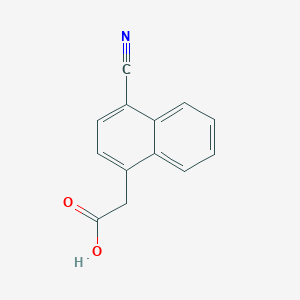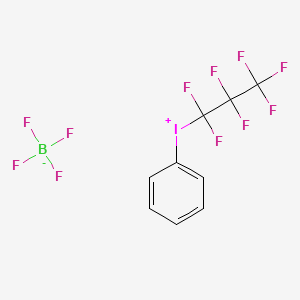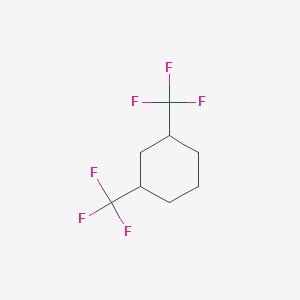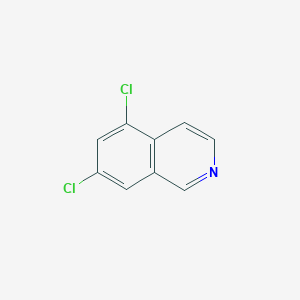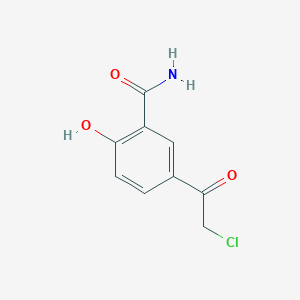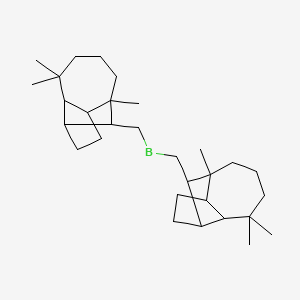
Dilongifolylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilongifolylborane typically involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with borane reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dilongifolylborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The borane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dilongifolylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into the potential use of boron-containing compounds in drug development and delivery.
Mechanism of Action
The mechanism of action of Dilongifolylborane involves its ability to form stable complexes with various substrates. The borane group acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dilongifolylborane include other borane derivatives such as:
- Triethylborane
- Trimethylborane
- Borane-tetrahydrofuran complex
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which provides distinct reactivity and stability. This makes it particularly useful in specific applications where other borane derivatives may not be as effective .
Properties
Molecular Formula |
C30H50B |
|---|---|
Molecular Weight |
421.5 g/mol |
InChI |
InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3 |
InChI Key |
WGXMLHBSRHYXEJ-UHFFFAOYSA-N |
SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Canonical SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


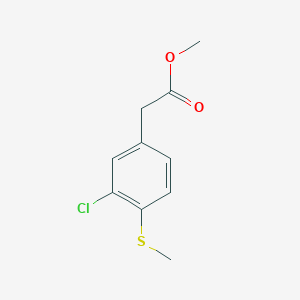
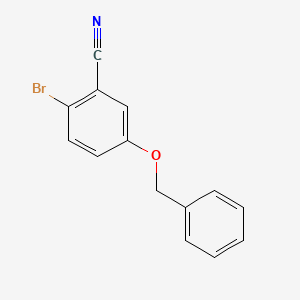
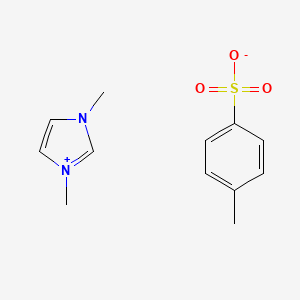
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)
